2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2N2O/c1-4-5(8)6(7(9)10)11-12(4)2-3-13/h7,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFQTZYDLIXHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-(difluoromethyl)-5-methylpyrazole with ethylene oxide under basic conditions to introduce the ethanol group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Major Products Formed
Oxidation: 2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetaldehyde or 2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid.
Reduction: 2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds, including those similar to 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol, exhibit significant antimicrobial properties. For example, a study on pyrazole amide derivatives showed promising antifungal activity against several phytopathogenic fungi, suggesting potential applications in agricultural fungicides .
Anticancer Properties
Pyrazole derivatives have been investigated for their anticancer properties. A specific study highlighted that modifications of pyrazole structures could lead to compounds with enhanced cytotoxicity against cancer cell lines. The presence of bromine and difluoromethyl groups in the structure is believed to contribute to this activity by influencing the compound's interaction with biological targets .
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes. Pyrazole derivatives have been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition may provide therapeutic benefits in conditions like gout . The structural features of this compound may enhance its efficacy as an enzyme inhibitor.
Agricultural Applications
Fungicides
The antifungal activity of pyrazole derivatives makes them candidates for agricultural fungicides. The compound's ability to inhibit fungal growth can be utilized to protect crops from diseases caused by various fungi. Studies have indicated that certain pyrazole compounds outperform traditional fungicides in inhibiting mycelial growth .
Herbicides
Research has also explored the potential herbicidal properties of pyrazole derivatives. The unique chemical structure can be tailored to disrupt specific biochemical pathways in weeds, providing a new avenue for herbicide development .
Material Science Applications
Polymer Chemistry
In material science, pyrazole compounds are being studied for their role in polymer synthesis. The incorporation of pyrazole moieties into polymers can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .
Fluorescent Materials
The fluorescence properties of certain pyrazole derivatives have been investigated for use in sensors and imaging applications. The ability to modify the electronic properties through substitution allows for the design of materials with specific fluorescence characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the bromo group can participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Substituent Variations: Bromo vs. Chloro Derivatives
The bromine atom at position 4 significantly influences electronic and steric properties. For example:
- 4-Chloro analogs (e.g., 2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid) exhibit reduced molecular weight (277.07 g/mol) compared to brominated counterparts (283.08 g/mol) .
- Isostructural bromo/chloro thiazole-pyrazole hybrids (e.g., compounds 4 and 5 in ) show that bromo derivatives may exhibit stronger intermolecular halogen bonding, which could improve crystal packing or target engagement .
Functional Group Modifications: Ethanol vs. Carboxylic Acid
Replacing the hydroxyl group in ethan-1-ol with a carboxylic acid alters solubility and reactivity:
- Propanoic acid derivatives (e.g., 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid, CAS: 1005631-80-0) have higher acidity (pKa ~4–5) due to the carboxylic acid moiety, enhancing water solubility compared to the ethanol variant .
- The hydroxyl group in ethan-1-ol facilitates hydrogen bonding, which is critical for interactions in biological systems, whereas carboxylic acids may participate in ionic interactions .
Trifluoromethyl and Difluoromethyl Substitutions
- Trifluoromethyl analogs (e.g., 4-bromo-5-(trifluoromethyl)-1H-pyrazole derivatives) exhibit increased lipophilicity (logP ~2.5–3.0) compared to difluoromethyl-substituted compounds (logP ~1.8–2.2), impacting membrane permeability .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
The compound 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol , a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its chemical structure, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of This compound is . Its structure features a pyrazole ring substituted with bromine and difluoromethyl groups, which enhance its lipophilicity and biological interactions. The presence of an alcohol group also suggests potential for hydrogen bonding, which may influence its binding to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that modify the pyrazole core. Common methods include:
- Bromination : Introduction of bromine at specific positions on the pyrazole ring.
- Difluoromethylation : Incorporation of the difluoromethyl group to enhance reactivity and selectivity.
- Hydroxylation : Addition of the ethanolic hydroxyl group to complete the structure.
Biological Activity
Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific activities associated with This compound include:
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance:
- Pyrazoles have been shown to inhibit key enzymes involved in cancer progression such as BRAF(V600E) and EGFR .
- The compound's unique substitution pattern may enhance its selectivity against cancer cells compared to other derivatives.
Anti-inflammatory Effects
Pyrazole compounds are often investigated for their anti-inflammatory properties:
- They can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Case studies indicate that similar compounds demonstrate significant reductions in inflammatory markers in vitro and in vivo models .
Antimicrobial Properties
Research has also explored the antimicrobial potential of pyrazole derivatives:
- Compounds with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial activity .
Case Studies
Several studies have focused on the biological activity of compounds related to This compound :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethan-1-ol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via condensation of hydrazine derivatives with diketones or β-keto esters. Bromination at the 4-position of the pyrazole ring is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The difluoromethyl group is introduced via fluorination reagents like DAST (diethylaminosulfur trifluoride). Ethanolamine derivatives are then coupled to the pyrazole nitrogen under basic conditions (e.g., KOH/ethanol, reflux). Key factors include temperature control during fluorination to avoid side reactions and pH optimization during coupling to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for signals corresponding to the pyrazole ring (δ 6.5–7.5 ppm for protons, δ 140–160 ppm for carbons), the difluoromethyl group (split signals due to J-coupling), and the ethanol moiety (δ 3.5–4.5 ppm for CH2-OH).
- Mass Spectrometry (MS) : The molecular ion peak should align with the molecular formula (C8H10BrF2N2O; exact mass ~292.99). Fragmentation patterns may reveal loss of Br (isotopic signature) or the ethanol chain.
- IR Spectroscopy : Confirm OH stretching (~3200–3500 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for evaluating this compound’s activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or hydrolase targets) due to the pyrazole moiety’s known role in binding ATP pockets. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assay). Cytotoxicity can be assessed via MTT or resazurin assays in cancer cell lines. Dose-response curves (IC50 values) should be generated with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during the synthesis of substituted pyrazole derivatives like this compound?
- Methodological Answer : Regioselectivity in pyrazole formation is influenced by electronic and steric factors. Computational tools (DFT calculations) can predict favorable tautomeric forms. Experimentally, use directing groups (e.g., electron-withdrawing substituents) to control bromination positions. For example, the difluoromethyl group at C3 may sterically hinder electrophilic attack at adjacent positions, directing bromination to C4. Validate outcomes via X-ray crystallography (e.g., as in ) or 2D NMR (NOESY for spatial proximity analysis).
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated biological media (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC-MS to identify metabolites or decomposition products. Hydrolysis of the ethanol moiety or oxidation of the difluoromethyl group are potential pathways. Stabilizers like antioxidants (e.g., BHT) or pH buffers can be tested. For in vivo relevance, include liver microsome assays to assess metabolic stability .
Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein structures (PDB) to predict binding modes. Focus on hydrophobic interactions with the bromophenyl group and hydrogen bonding via the ethanol hydroxyl. Molecular dynamics simulations (AMBER, GROMACS) can assess binding stability over time. Pair computational predictions with mutagenesis studies (e.g., alanine scanning) to validate key residues .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?
- Methodological Answer : The difluoromethyl group’s disorder and the ethanol moiety’s flexibility complicate crystallography. Use low-temperature data collection (100 K) to minimize thermal motion. High-resolution synchrotron radiation improves data quality. For disordered regions, apply restraints (SHELXL) or multi-conformational models. Compare with related structures (e.g., ) to identify common packing motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
